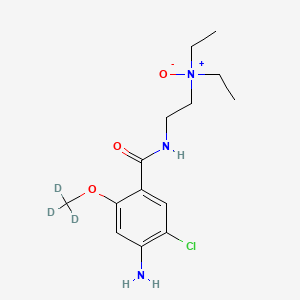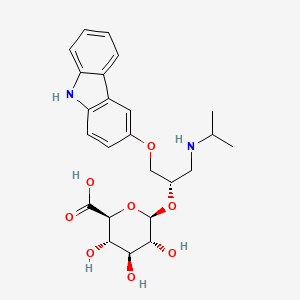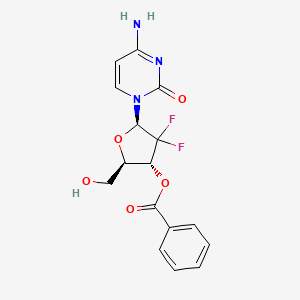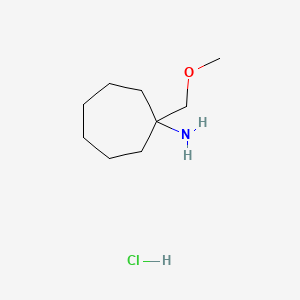
Metoclopramide-d3 N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metoclopramide-d3 N-Oxide is a deuterated derivative of Metoclopramide, a well-known antiemetic and gastroprokinetic agent. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the parent molecule, Metoclopramide. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Metoclopramide-d3 N-Oxide typically involves the oxidation of Metoclopramide-d3. The process begins with the preparation of Metoclopramide-d3, which is achieved by substituting three hydrogen atoms with deuterium atoms in the Metoclopramide molecule. The oxidation step is then carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Metoclopramide-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation products.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidation products of this compound.
Reduction: Metoclopramide-d3.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Metoclopramide-d3 N-Oxide is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterated compound is used to study the metabolic pathways and pharmacokinetics of Metoclopramide.
Drug Metabolism Research: It helps in understanding the metabolic fate of Metoclopramide in the body.
Isotope Labeling Studies: The presence of deuterium atoms makes it useful in isotope labeling studies to trace the drug’s distribution and excretion.
Analytical Chemistry: It is used as a reference standard in analytical methods to quantify Metoclopramide and its metabolites in biological samples.
作用机制
Metoclopramide-d3 N-Oxide exerts its effects by blocking dopamine receptors in the chemoreceptor trigger zone of the central nervous system. This action prevents nausea and vomiting triggered by various stimuli. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, leading to increased motility and accelerated gastric emptying .
相似化合物的比较
Similar Compounds
Metoclopramide: The parent compound, widely used as an antiemetic and gastroprokinetic agent.
N-Acetyl Metoclopramide-d3: Another deuterated derivative with similar applications.
Metoclopramide 13C6: A carbon-13 labeled derivative used in metabolic studies.
Uniqueness
Metoclopramide-d3 N-Oxide is unique due to the presence of the N-oxide group and deuterium atoms, which provide distinct advantages in pharmacokinetic and metabolic studies. The N-oxide group enhances the compound’s stability and solubility, while the deuterium atoms allow for precise tracing in isotope labeling studies .
属性
分子式 |
C14H22ClN3O3 |
|---|---|
分子量 |
318.81 g/mol |
IUPAC 名称 |
2-[[4-amino-5-chloro-2-(trideuteriomethoxy)benzoyl]amino]-N,N-diethylethanamine oxide |
InChI |
InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 |
InChI 键 |
ZEJQXOWYPGUAMD-HPRDVNIFSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC[N+](CC)(CC)[O-])Cl)N |
规范 SMILES |
CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)



![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)





![N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B13448084.png)
![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)

